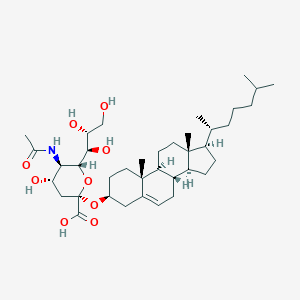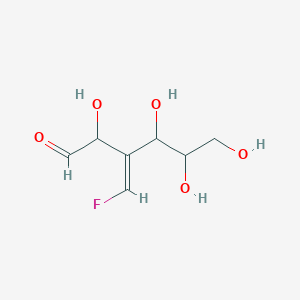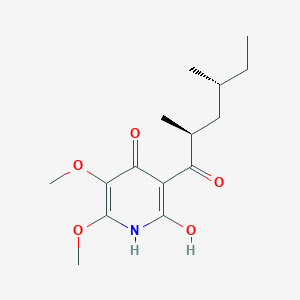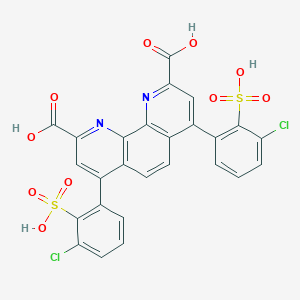
4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid (BCSP) is a synthetic compound that has gained significant attention in the field of chemical research due to its unique properties. BCSP is a versatile compound that has been used in various scientific studies, including chemical sensors, catalysis, and biological applications.
Wirkmechanismus
The mechanism of action of 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid is based on its ability to bind to metal ions. 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid contains two chlorosulfophenyl groups that act as chelating agents, which bind to metal ions. 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid exhibits high selectivity towards metal ions, including copper, zinc, and cadmium. The binding of metal ions to 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid results in a change in fluorescence intensity, which can be measured to detect the presence of metal ions.
Biochemische Und Physiologische Effekte
4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid has been shown to have various biochemical and physiological effects. 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis. 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid has also been shown to have anti-inflammatory and antioxidant effects. 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid has been used in the treatment of various diseases, including cancer, arthritis, and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid has several advantages for lab experiments. 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid is a versatile compound that can be used in various scientific studies. 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid exhibits high sensitivity and selectivity towards metal ions, making it an excellent chemical sensor. 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid is also a fluorescent compound, which allows for easy detection and measurement. However, 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid has some limitations, including its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the research on 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid. One of the future directions is the development of 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid-based sensors for the detection of metal ions in environmental and biological samples. Another future direction is the use of 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid as a catalyst for various chemical reactions. 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid can also be used in the development of new drugs for the treatment of various diseases. Further research is needed to explore the potential of 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid in various scientific fields.
Conclusion:
In conclusion, 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid is a versatile compound that has gained significant attention in the field of chemical research due to its unique properties. 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid has been used in various scientific studies, including chemical sensors, catalysis, and biological applications. 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid exhibits high sensitivity and selectivity towards metal ions, making it an excellent chemical sensor. 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid has several advantages for lab experiments, including its versatility and fluorescence. However, 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid has some limitations, including its high cost and limited availability. Further research is needed to explore the potential of 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid in various scientific fields.
Synthesemethoden
4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid can be synthesized using a simple and efficient method. The synthesis of 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid involves the reaction of 4,7-dichloro-1,10-phenanthroline with sodium sulfite and sodium hydroxide in the presence of sulfuric acid. The reaction yields 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid as a white crystalline solid that is soluble in water.
Wissenschaftliche Forschungsanwendungen
4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid has been extensively used in scientific research due to its unique properties. 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid is a fluorescent compound that exhibits high sensitivity and selectivity towards metal ions. 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid has been used as a chemical sensor for the detection of metal ions in various environmental and biological samples. 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid has also been used as a catalyst in various chemical reactions, including oxidation and reduction reactions.
Eigenschaften
CAS-Nummer |
112076-76-3 |
|---|---|
Produktname |
4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid |
Molekularformel |
C26H14Cl2N2O10S2 |
Molekulargewicht |
649.4 g/mol |
IUPAC-Name |
4,7-bis(3-chloro-2-sulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid |
InChI |
InChI=1S/C26H14Cl2N2O10S2/c27-17-5-1-3-13(23(17)41(35,36)37)15-9-19(25(31)32)29-21-11(15)7-8-12-16(10-20(26(33)34)30-22(12)21)14-4-2-6-18(28)24(14)42(38,39)40/h1-10H,(H,31,32)(H,33,34)(H,35,36,37)(H,38,39,40) |
InChI-Schlüssel |
VEJHUGGPLQWGPR-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)S(=O)(=O)O)C2=CC(=NC3=C2C=CC4=C3N=C(C=C4C5=C(C(=CC=C5)Cl)S(=O)(=O)O)C(=O)O)C(=O)O |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)S(=O)(=O)O)C2=CC(=NC3=C2C=CC4=C3N=C(C=C4C5=C(C(=CC=C5)Cl)S(=O)(=O)O)C(=O)O)C(=O)O |
Andere CAS-Nummern |
112076-76-3 |
Synonyme |
4,7-bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid BCPDA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



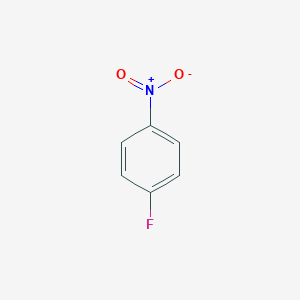
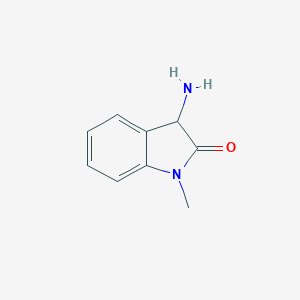
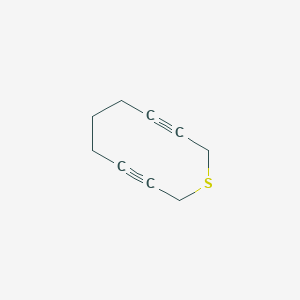
![4-(Trifluoromethyl)-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B44170.png)
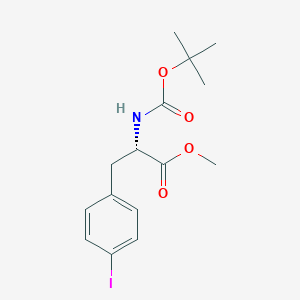
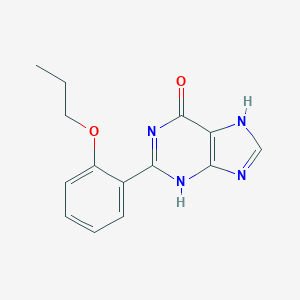

![(R)-[[1-[[(Methylsulfonyl)oxy]methyl]-2-(phenylmethoxy)ethoxy]methyl]phosphonic acid diethyl ester](/img/structure/B44177.png)
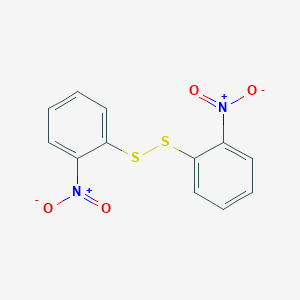
![Methyl (4R)-4-[(1S,2S,4R,5R,7R,10R,11S,14R,15R,18S)-7-ethoxycarbonyloxy-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadecan-15-yl]pentanoate](/img/structure/B44182.png)
![Methyl (4R)-4-[(3R,5S,8S,9S,10S,13R,14S,17R)-3-ethoxycarbonyloxy-10,13-dimethyl-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44183.png)
